N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a fluorophenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the reaction of 3-chloroaniline with 4-fluorobenzenethiol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride or acetyl chloride, which facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic acylation and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents are used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(4-chlorophenyl)-3-fluorobenzamide
Uniqueness
N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c15-10-2-1-3-12(8-10)17-14(18)9-19-13-6-4-11(16)5-7-13/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHIRALYALCDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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